(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((4-(tritylthio)butyl)amino)hexanoic Acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((4-(tritylthio)butyl)amino)hexanoic Acid is a complex organic compound that is often used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amino acids in peptide synthesis. The compound’s structure includes a hexanoic acid backbone with various functional groups that contribute to its reactivity and utility in chemical synthesis.
Preparation Methods
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((4-(tritylthio)butyl)amino)hexanoic Acid typically involves several steps:
Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is usually achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with the appropriate amine or thiol group. This step often involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The final step involves the removal of the Fmoc group, typically using a base such as piperidine.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of automated peptide synthesizers and high-throughput purification techniques .
Chemical Reactions Analysis
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((4-(tritylthio)butyl)amino)hexanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tritylthio group. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups in the compound. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon. Reagents such as alkyl halides or acyl chlorides are often used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((4-(tritylthio)butyl)amino)hexanoic Acid has several scientific research applications:
Peptide Synthesis: The compound is widely used in the synthesis of peptides due to its Fmoc protective group, which allows for selective deprotection and coupling reactions.
Bioconjugation: It is used in bioconjugation techniques to link peptides or proteins to other molecules, such as fluorescent dyes or drugs.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Material Science: It is used in the synthesis of peptide-based materials and nanomaterials for various applications, including drug delivery and tissue engineering
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((4-(tritylthio)butyl)amino)hexanoic Acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The tritylthio group can also participate in various reactions, providing additional functionality to the synthesized peptides. The molecular targets and pathways involved depend on the specific peptides or conjugates being synthesized .
Comparison with Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((4-(tritylthio)butyl)amino)hexanoic Acid can be compared with other Fmoc-protected amino acids and peptide building blocks:
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic Acid: Similar in structure but with a different side chain, providing different reactivity and applications.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic Acid: Contains a methylthio group instead of a tritylthio group, affecting its chemical properties and reactivity.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic Acid: Features a chlorophenyl group, which introduces different electronic and steric effects.
These compounds highlight the versatility of Fmoc-protected amino acids in peptide synthesis and their unique properties based on the side chains attached .
Properties
Molecular Formula |
C44H46N2O4S |
---|---|
Molecular Weight |
698.9 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(4-tritylsulfanylbutylamino)hexanoic acid |
InChI |
InChI=1S/C44H46N2O4S/c47-42(48)41(46-43(49)50-32-40-38-26-12-10-24-36(38)37-25-11-13-27-39(37)40)28-14-15-29-45-30-16-17-31-51-44(33-18-4-1-5-19-33,34-20-6-2-7-21-34)35-22-8-3-9-23-35/h1-13,18-27,40-41,45H,14-17,28-32H2,(H,46,49)(H,47,48)/t41-/m0/s1 |
InChI Key |
VOUYJDWSQARDTB-RWYGWLOXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCNCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCNCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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